![molecular formula C8H18N2O2 B1385212 N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide CAS No. 1040692-64-5](/img/structure/B1385212.png)

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

Übersicht

Beschreibung

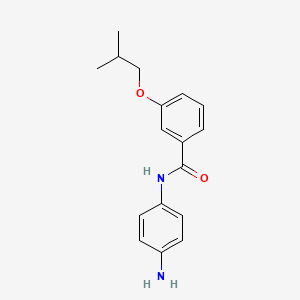

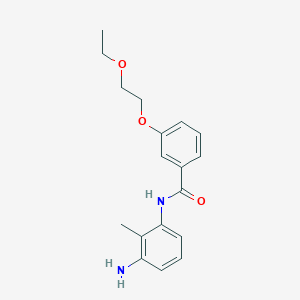

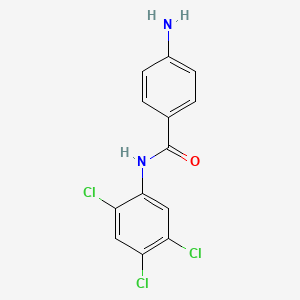

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide is a biochemical compound used in proteomics research . It has a molecular formula of C8H18N2O2 and a molecular weight of 174.24 .

Molecular Structure Analysis

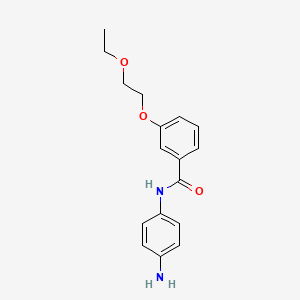

The molecule contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide and related polymers have significant potential in biomedical applications. The thermo-responsive hydrogel nature of poly(N-isopropylacrylamide) (PNIPAAm) allows for copolymerization and grafting with synthetic polymers and biomolecules. This property has driven extensive research into PNIPAAm-based hydrogels, especially in the fields of controlled delivery of active molecules, self-healing materials, tissue engineering, regenerative medicine, and smart encapsulation of cells. The biodegradability of these hydrogels is notably enhanced by polymers such as poly(ethylene glycol) (PEG) and/or poly(ε-caprolactone) (PCL), while biocompatibility is typically achieved with biopolymers. Advancements in three-dimensional bioprinting technology are expected to further the development of medical devices and tools with thermal stimuli response capabilities using PNIPAAm hydrogels (Lanzalaco & Armelin, 2017).

Pharmacological and Nutraceutical Applications

Ethyl ferulate, a phenylpropanoid similar to this compound, showcases anti-inflammatory, antioxidant, and neuroprotective activities. This compound has potential applications in the pharmacological and nutraceutical industries. A review of patents and scientific articles reveals that ethyl ferulate is underexplored in these industries, despite its recognized pharmacological activities (Cunha et al., 2019).

Neurochemistry and Neurotoxicity Studies

Research on compounds structurally similar to this compound, like ethylmercury, provides insights into neurochemistry and neurotoxicity. Studies examining the ability of ethylmercury-containing compounds to cross the blood-brain barrier (BBB) indicate that these compounds are actively transported across membranes by the L-amino acid transport system. Exposure to ethylmercury-containing compounds results in the accumulation of mercury in the brain, indicating that these compounds readily cross the BBB and convert largely to highly toxic inorganic mercury compounds, which significantly bind to brain tissues (Kern et al., 2019).

Silatranes in Various Fields

Silatranes, including derivatives like 3-aminopropylsilatrane, have garnered significant research interest due to their unique structure, unusual physical-chemical properties, and diverse biological activity. These compounds have a wide range of applications in fields such as chemistry, biology, pharmaceuticals, medicine, agriculture, and industry. They are employed as plant growth biostimulants, drugs, and in the production of optical, catalytic, sorption, and special polymeric materials, as well as modern high-tech devices (Adamovich et al., 2022).

Eigenschaften

IUPAC Name |

N-ethyl-3-(3-hydroxypropylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-2-10-8(12)4-6-9-5-3-7-11/h9,11H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNNLJITCWKYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)